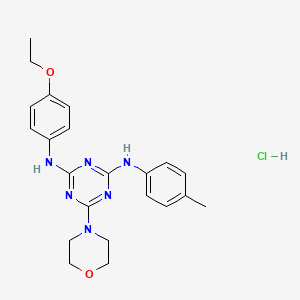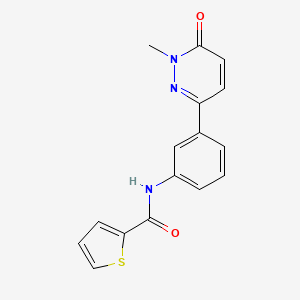
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide, also known as PTEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTEB belongs to the class of compounds known as triazoles and has been shown to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Antiviral Activity
A study by Hebishy et al. (2020) describes a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant antiviral activities against bird flu influenza (H5N1). This research suggests potential applications of benzamide derivatives in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Antibacterial and Antifungal Properties
Patel and Patel (2015) synthesized a novel series of benzamide derivatives showing antibacterial and antifungal activities, indicating the use of such compounds in combating microbial infections (G. K. Patel & H. S. Patel, 2015).
Anticancer Potential
Raffa et al. (2019) synthesized new benzamide derivatives, evaluating their antiproliferative activity against human lung carcinoma cells. One compound specifically showed promising activity, suggesting a role in cancer therapy through apoptosis induction and death receptor activation (Raffa, D’Anneo, Plescia, Daidone, Lauricella, & Maggio, 2019).
Melanoma Cytotoxicity
Wolf et al. (2004) explored alkylating benzamides with melanoma cytotoxicity, providing insights into targeted drug delivery for melanotic melanoma. This work underscores the therapeutic potential of benzamide conjugates in melanoma treatment (Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004).
Electron Transporting Materials
Yin et al. (2016) synthesized pyrimidine-containing compounds, highlighting their application as high-performance electron transporting materials in organic electronics. The study emphasizes the role of such materials in improving the efficiency of organic light-emitting devices (Yin, Chen, Peng, Xiang, Xie, Zhu, Zhong, Li, Su, & Yang, 2016).
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c27-21(18-8-10-19(11-9-18)25-14-4-5-15-25)24-20(16-26-22-12-13-23-26)17-6-2-1-3-7-17/h1-15,20H,16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDDINZTIVJKHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2864353.png)





![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2864362.png)
![N'-(5-Chloro-2-methoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2864364.png)



